molecular formula C8H4F2N2O B13121043 5,6-Difluoroquinazolin-2(1H)-one

5,6-Difluoroquinazolin-2(1H)-one

Cat. No.: B13121043
M. Wt: 182.13 g/mol
InChI Key: DDIMTVCMVQUGOC-UHFFFAOYSA-N
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Description

5,6-Difluoroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoroquinazolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-difluoroanthranilic acid.

    Cyclization: The 5,6-difluoroanthranilic acid undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form this compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms at the 5th and 6th positions can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolinone derivatives.

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

Scientific Research Applications

5,6-Difluoroquinazolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloroquinazolin-2(1H)-one: Similar structure but with chlorine atoms instead of fluorine.

    5,6-Dibromoquinazolin-2(1H)-one: Similar structure but with bromine atoms instead of fluorine.

    5,6-Diiodoquinazolin-2(1H)-one: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

5,6-Difluoroquinazolin-2(1H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.

Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

5,6-difluoro-1H-quinazolin-2-one

InChI

InChI=1S/C8H4F2N2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13)

InChI Key

DDIMTVCMVQUGOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)N=C2)F)F

Origin of Product

United States

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